![molecular formula C22H18IN3O2 B283618 (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283618.png)
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the family of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mécanisme D'action
The exact mechanism of action of (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For instance, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Moreover, it has also been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of using this compound include its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile. One potential direction is to further optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Moreover, the development of novel derivatives of this compound with improved biological activity and selectivity is also an area of future research.
Méthodes De Synthèse
The synthesis of (5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound is through the condensation reaction between 2-acetyl-4-methylpyridine and 4-iodobenzaldehyde in the presence of ammonium acetate. The resulting product is further subjected to the reaction with ethyl cyanoacetate to obtain the final product.
Applications De Recherche Scientifique
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been shown to possess anti-inflammatory and antimicrobial properties.
Propriétés
Formule moléculaire |
C22H18IN3O2 |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
(5Z)-5-[(4-iodoanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18IN3O2/c1-15-19(13-24)21(27)26(12-11-16-5-3-2-4-6-16)22(28)20(15)14-25-18-9-7-17(23)8-10-18/h2-10,14,25H,11-12H2,1H3/b20-14- |
Clé InChI |
HGDNCNMORKDOCY-ZHZULCJRSA-N |
SMILES isomérique |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)I)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)I)CCC3=CC=CC=C3)C#N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)I)CCC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




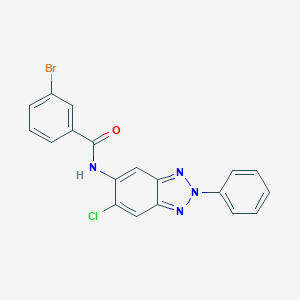

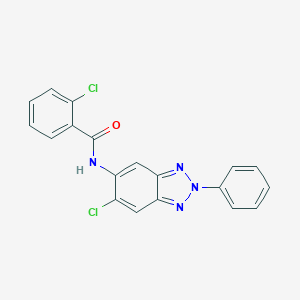
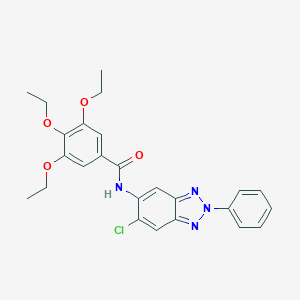
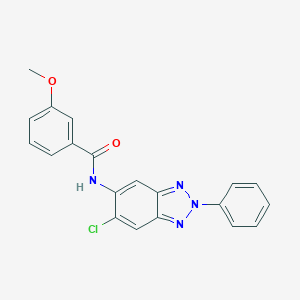
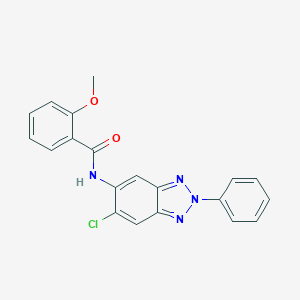
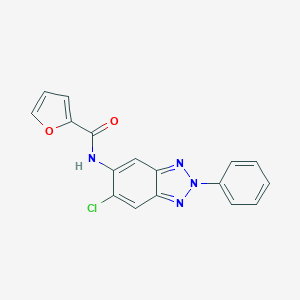
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
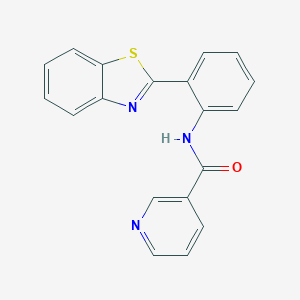
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)